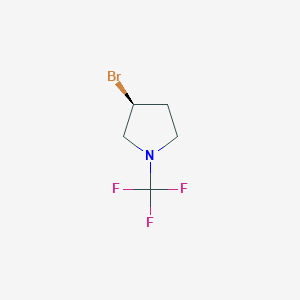
(S)-3-bromo-1-(trifluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Bromo-1-(trifluoromethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a bromine atom at the third position and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, oxidized derivatives, and cyclized heterocycles.
Aplicaciones Científicas De Investigación
(S)-3-Bromo-1-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
3-Bromo-1-(trifluoromethyl)pyrrolidine: Lacks the chiral center, leading to different stereochemical properties.
3-Chloro-1-(trifluoromethyl)pyrrolidine: Substitution of bromine with chlorine results in altered reactivity and biological activity.
3-Bromo-1-(difluoromethyl)pyrrolidine: Replacement of the trifluoromethyl group with a difluoromethyl group changes the compound’s electronic properties.
Uniqueness: (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine is unique due to its chiral nature and the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C5H7BrF3N |
|---|---|
Peso molecular |
218.01 g/mol |
Nombre IUPAC |
(3S)-3-bromo-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7BrF3N/c6-4-1-2-10(3-4)5(7,8)9/h4H,1-3H2/t4-/m0/s1 |
Clave InChI |
SHCNIXQNBJRIJH-BYPYZUCNSA-N |
SMILES isomérico |
C1CN(C[C@H]1Br)C(F)(F)F |
SMILES canónico |
C1CN(CC1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


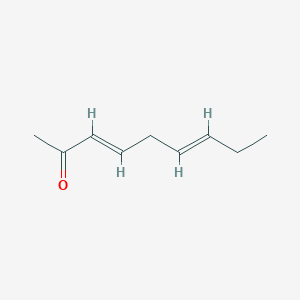

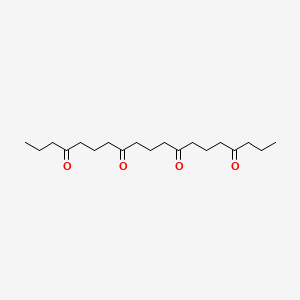
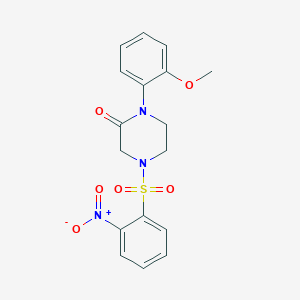


![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
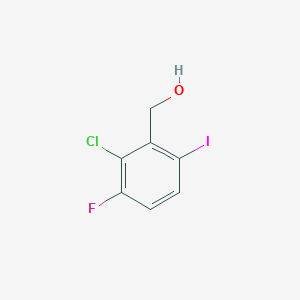
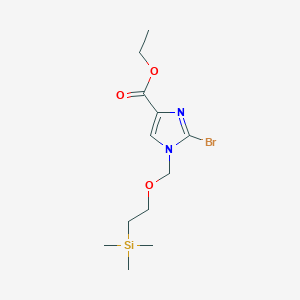
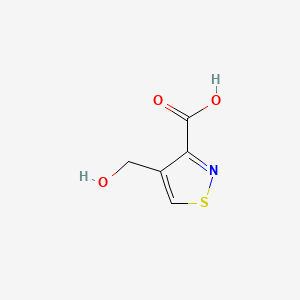
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

